molecular formula C17H22ClN3O2 B10979552 2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide

2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide

Cat. No.: B10979552
M. Wt: 335.8 g/mol
InChI Key: YAFNGOVCAHMWKF-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide typically involves several steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Imidazole Introduction: The next step is the introduction of the imidazole ring. This can be achieved by reacting the phenoxy intermediate with 1H-imidazole in the presence of a suitable base.

    Amidation: The final step involves the amidation reaction where the imidazole-containing intermediate is reacted with 2-methylpropanoyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the imidazole ring or the amide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases where imidazole derivatives are known to be effective.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors that are crucial in various biological pathways.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)-N-[3-(1H-pyrazol-1-yl)propyl]-2-methylpropanamide
  • 2-(4-chloro-3-methylphenoxy)-N-[3-(1H-triazol-1-yl)propyl]-2-methylpropanamide

Uniqueness

Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide may exhibit unique binding affinities and selectivities due to the presence of the imidazole ring, which can interact differently with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H22ClN3O2

Molecular Weight

335.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(3-imidazol-1-ylpropyl)-2-methylpropanamide

InChI

InChI=1S/C17H22ClN3O2/c1-13-11-14(5-6-15(13)18)23-17(2,3)16(22)20-7-4-9-21-10-8-19-12-21/h5-6,8,10-12H,4,7,9H2,1-3H3,(H,20,22)

InChI Key

YAFNGOVCAHMWKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)NCCCN2C=CN=C2)Cl

Origin of Product

United States

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